molecular formula C13H16N2O3 B603571 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1354488-66-6

3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B603571
CAS No.: 1354488-66-6
M. Wt: 248.28g/mol
InChI Key: KILAQXYMBWIHCP-UHFFFAOYSA-N
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Description

The compound “3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a complex organic molecule. It contains a cyclopentanecarboxylic acid moiety, which is a colorless nonvolatile oil . The compound also includes a 6-methylpyridin-2-yl group, which is a derivative of pyridine with a methyl group at the 6th position .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclopentanecarboxylic acid moiety contributes a five-membered ring to the structure, while the 6-methylpyridin-2-yl group adds an aromatic ring . The carbamoyl group serves as a bridge connecting these two moieties.


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the other reactants present. The carboxylic acid group could potentially undergo reactions such as esterification or decarboxylation. The pyridine moiety might participate in electrophilic substitution reactions .

Scientific Research Applications

Bone Turnover and Osteoporosis Treatment

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a compound related to 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid, was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound displayed significant efficacy in in vivo models of bone turnover, making it a candidate for clinical development aimed at preventing and treating osteoporosis. The study utilized a novel strategy involving the preparation of oxidized derivatives to support ongoing metabolism and safety studies, aiding in the identification of active metabolites generated by in vitro or in vivo metabolism (Hutchinson et al., 2003).

C-H Bond Functionalization in Carboxylic Acid Derivatives

1-Aminopyridinium ylides, structurally similar to this compound, serve as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. The substitution at the pyridine moiety significantly affects the efficiency of these directing groups, influencing the functionalization of primary C-H bonds. The study highlights the capacity of 4-pyrrolidinopyridine-containing ylides for C-H functionalization in acyclic methylene groups without external ligands, suggesting a potential for synthetic applications in medicinal chemistry and material science (Le, Nguyen, & Daugulis, 2019).

Antiproliferative Effects and DNA/Protein Binding

Dinuclear gold(III) oxo complexes with bipyridyl ligands, including derivatives of this compound, were investigated for their potential as cytotoxic and anticancer agents. These complexes demonstrated moderate cytotoxic properties and significant antiproliferative effects against human ovarian carcinoma cell lines in vitro. The interactions with model proteins and calf thymus DNA were analyzed, revealing a high reactivity and peculiar binding properties, which suggest a mechanistic basis for their anticancer activity (Casini et al., 2006).

Properties

IUPAC Name

3-[(6-methylpyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-3-2-4-11(14-8)15-12(16)9-5-6-10(7-9)13(17)18/h2-4,9-10H,5-7H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILAQXYMBWIHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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